Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two ethanethiol groups attached to a 1,3,4-thiadiazole ring through sulfur atoms
Vorbereitungsmethoden
The synthesis of ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with ethanethiol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the thiadiazole ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- can be compared with other thiadiazole derivatives such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and antifungal activities.
1,3,4-Thiadiazole-2,5-dithiol: Used as a precursor in the synthesis of various thiadiazole derivatives.
4,5-Dimethyl-1,3,4-thiadiazole: Exhibits potential anticancer properties.
The uniqueness of ethanethiol, 2,2’-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis- lies in its dual thiol groups, which enhance its reactivity and potential biological activities compared to other thiadiazole derivatives.
Eigenschaften
CAS-Nummer |
194918-42-8 |
---|---|
Molekularformel |
C6H10N2S5 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
2-[[5-(2-sulfanylethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanethiol |
InChI |
InChI=1S/C6H10N2S5/c9-1-3-11-5-7-8-6(13-5)12-4-2-10/h9-10H,1-4H2 |
InChI-Schlüssel |
ZGEZPERACLIYJL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC1=NN=C(S1)SCCS)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.